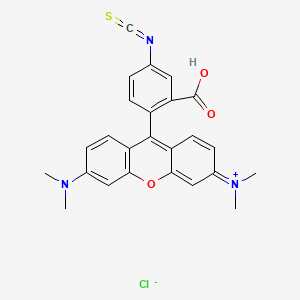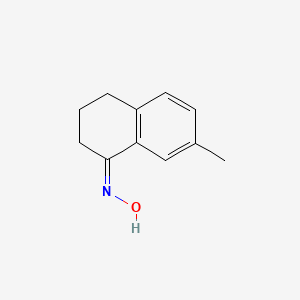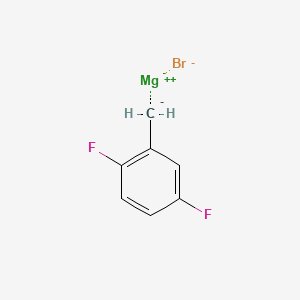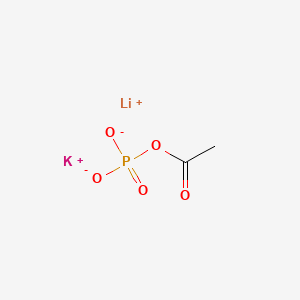
Rhodamine B, tetramethyl-, isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine B, tetramethyl-, isothiocyanate is a fluorescent dye widely used in various scientific fields. Known for its strong two-photon absorption at approximately 830 nm, this compound is particularly valuable in fluorescence microscopy and other imaging techniques . Its chemical structure allows it to bind to proteins and other biomolecules, making it a versatile tool in biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B, tetramethyl-, isothiocyanate typically involves the reaction of Rhodamine B with tetramethylrhodamine isothiocyanate. The process generally requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired isothiocyanate derivative.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Rhodamine B, tetramethyl-, isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isothiocyanate group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Nucleophiles: Amines and thiols are common nucleophiles that react with this compound.
Solvents: DMF, dichloromethane (DCM), and acetonitrile are frequently used solvents.
Catalysts: Triethylamine and other bases are often employed to facilitate reactions.
Major Products: The primary products of these reactions are derivatives where the isothiocyanate group has been replaced or modified, often resulting in conjugates with proteins or other biomolecules.
Scientific Research Applications
Rhodamine B, tetramethyl-, isothiocyanate is extensively used in:
Chemistry: As a fluorescent marker in various analytical techniques.
Biology: For labeling proteins, nucleic acids, and other biomolecules in fluorescence microscopy and flow cytometry.
Medicine: In diagnostic assays and imaging techniques to track cellular processes and disease markers.
Industry: In the development of fluorescent probes and sensors for environmental and industrial monitoring.
Mechanism of Action
The compound exerts its effects primarily through its ability to fluoresce upon excitation by light. The isothiocyanate group allows it to form stable covalent bonds with amino groups in proteins, enabling its use as a fluorescent tag. The fluorescence mechanism involves the absorption of light, followed by the emission of light at a longer wavelength, which is detected in imaging applications.
Comparison with Similar Compounds
Rhodamine 6G: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein Isothiocyanate (FITC): Widely used in similar applications but with different excitation and emission wavelengths.
Texas Red: A sulfonyl chloride derivative used for similar purposes but with distinct chemical properties.
Uniqueness: Rhodamine B, tetramethyl-, isothiocyanate is unique due to its strong two-photon absorption, making it particularly useful in advanced imaging techniques that require deep tissue penetration and reduced photodamage.
Properties
CAS No. |
6749-36-6 |
|---|---|
Molecular Formula |
C25H22ClN3O3S |
Molecular Weight |
480 g/mol |
IUPAC Name |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;/h5-13H,1-4H3;1H |
InChI Key |
ZIDZWKOOWSJOJR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
| 6749-36-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















